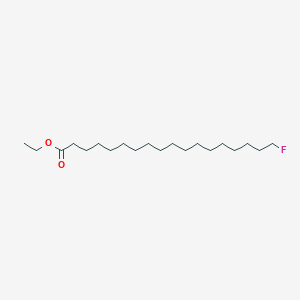
(6-(1-Amino-2-methylpropyl)pyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(1-Amino-2-methylpropyl)pyridin-3-yl)methanol: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a methanol group and an amino-2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(1-Amino-2-methylpropyl)pyridin-3-yl)methanol typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the amino-2-methylpropyl and methanol groups. One common method involves the use of chloroacetyl chloride and L-prolinamide in the presence of triethylamine and dichloromethane at low temperatures . The reaction proceeds through a series of steps including nucleophilic substitution and reduction to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: (6-(1-Amino-2-methylpropyl)pyridin-3-yl)methanol undergoes various chemical reactions including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield pyridine carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups to the amino moiety.
Scientific Research Applications
Chemistry: In organic synthesis, (6-(1-Amino-2-methylpropyl)pyridin-3-yl)methanol serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.
Biology: The compound’s structure suggests potential biological activity, and it may be investigated for its effects on biological systems. It could serve as a lead compound in drug discovery, particularly in the development of inhibitors or modulators of specific enzymes or receptors.
Medicine: In medicinal chemistry, this compound may be explored for its therapeutic potential. Its derivatives could be evaluated for their efficacy in treating various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also be used as an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The exact mechanism of action of (6-(1-Amino-2-methylpropyl)pyridin-3-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The amino and methanol groups can form hydrogen bonds or participate in electrostatic interactions, influencing the compound’s binding affinity and specificity. Further research is needed to elucidate the detailed pathways and molecular targets involved.
Comparison with Similar Compounds
Pyridine derivatives: Compounds with similar pyridine rings but different substituents.
Amino alcohols: Compounds with both amino and alcohol functional groups.
Naphthyridine compounds: Structurally related compounds with potential biological activity.
Uniqueness: (6-(1-Amino-2-methylpropyl)pyridin-3-yl)methanol is unique due to its specific combination of functional groups and their positions on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
[6-(1-amino-2-methylpropyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C10H16N2O/c1-7(2)10(11)9-4-3-8(6-13)5-12-9/h3-5,7,10,13H,6,11H2,1-2H3 |
InChI Key |
OFIRKXQFXCKZFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NC=C(C=C1)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



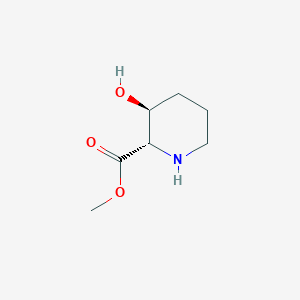
![(1S,3AR,6aS)-2-((benzyloxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12981534.png)

![2-(6,11-Dihydrodibenzo[b,e]oxepin-11-yl)ethan-1-amine](/img/structure/B12981542.png)
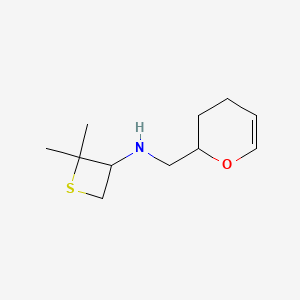
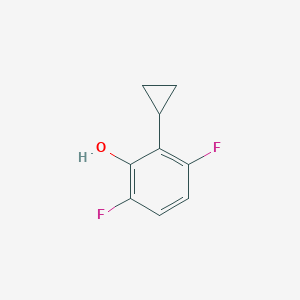

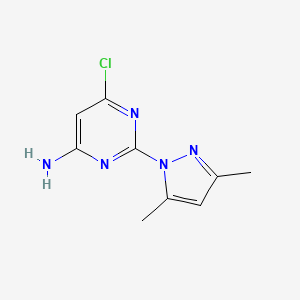
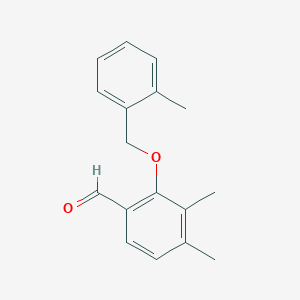
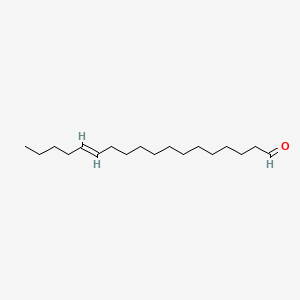
![4,4,5,5-Tetramethyl-2-(spiro[3.5]non-6-en-7-yl)-1,3,2-dioxaborolane](/img/structure/B12981600.png)
